molecular formula C15H21F3N2O B7932978 (S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide

(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide

Cat. No.: B7932978
M. Wt: 302.33 g/mol
InChI Key: MZZDWAGQSSRJAG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the efficient incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to optimize yield and purity. The process may also include steps to recycle and reuse reagents, minimizing environmental impact and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide is unique due to its specific structural configuration and the presence of both an amino group and a trifluoromethyl group. This combination enhances its stability, bioavailability, and potential for diverse applications in various fields .

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O/c1-4-20(14(21)13(19)10(2)3)9-11-6-5-7-12(8-11)15(16,17)18/h5-8,10,13H,4,9,19H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZDWAGQSSRJAG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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